

An In-depth Technical Guide to DAPI Dilactate: Excitation and Emission Spectra

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Compound of Interest

Compound Name: DAPI dilactate

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This guide provides a comprehensive overview of the fluorescent dye 4',6-diamidino-2-phenylindole, dilactate (**DAPI dilactate**), with a focus on its spectral properties and applications in cellular and molecular biology. DAPI is a widely used nuclear counterstain that emits a strong blue fluorescence upon binding to DNA, making it an indispensable tool for fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

Core Properties and Mechanism of Action

DAPI is a fluorescent molecule that binds preferentially to the minor groove of double-stranded DNA (dsDNA), with a high affinity for adenine-thymine (A-T) rich regions.^{[1][2][3][4][5]} The dilactate salt form of DAPI exhibits enhanced water solubility compared to its dihydrochloride counterpart, facilitating easier preparation of aqueous stock solutions.

The fluorescence of DAPI is significantly enhanced upon binding to dsDNA. This enhancement, approximately 20-fold, is attributed to the displacement of water molecules from both the dye and the DNA minor groove, which stabilizes the excited state and reduces non-radiative decay pathways. While DAPI can also bind to RNA, the fluorescence emission is weaker and red-shifted to around 500 nm.

Quantitative Spectral and Physicochemical Data

The spectral characteristics of DAPI are highly dependent on its binding state (free in solution versus bound to nucleic acids). The key quantitative data for **DAPI dilactate** are summarized below.

Property	Value (Bound to dsDNA)	Value (Free in Aqueous Solution)	References
Excitation Maximum (λ_{ex})	358-360 nm	~340 nm	
Emission Maximum (λ_{em})	460-461 nm	~488 nm	
Molar Extinction Coefficient (ϵ)	~27,000 $\text{cm}^{-1}\text{M}^{-1}$	~21,000 $\text{cm}^{-1}\text{M}^{-1}$	
Quantum Yield (Φ)	High (~0.92)	Low (~0.043)	
Molecular Weight	457.48 g/mol	457.48 g/mol	

Note: The quantum yield of DAPI bound to RNA is significantly lower, approximately 20% of that when bound to dsDNA.

Experimental Methodologies

Accurate and reproducible results with DAPI staining depend on standardized protocols. Below are detailed methodologies for common applications.

Preparation of Stock and Working Solutions

- **DAPI Dilactate** Stock Solution (e.g., 1-5 mg/mL):
 - Weigh out the desired amount of **DAPI dilactate** powder.
 - Dissolve in high-quality deionized water (ddH₂O) or dimethylformamide (DMF) to the target concentration. **DAPI dilactate**'s higher water solubility makes water a suitable solvent.

- Aliquot the stock solution into small, light-protected tubes and store at -20°C for long-term storage (stable for months to years). For short-term storage, 2-8°C is acceptable for several weeks. Avoid repeated freeze-thaw cycles.
- Working Solution Preparation:
 - Thaw a stock solution aliquot and dilute it to the final desired concentration in an appropriate buffer, typically Phosphate-Buffered Saline (PBS).
 - For Fixed Cell Microscopy: A final concentration of 300 nM (approximately 0.1-1 µg/mL) is commonly used.
 - For Flow Cytometry (Cell Cycle Analysis): A higher concentration, typically 1-3 µM, is often required.

Protocol for Staining Fixed Adherent Cells for Fluorescence Microscopy

This protocol is suitable for cells cultured on coverslips or in chamber slides.

- Cell Fixation:
 - Wash cells gently with PBS.
 - Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each to remove the fixative.
- Permeabilization (Optional but Recommended):
 - To ensure DAPI can access the nucleus, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- DAPI Staining:

- Add the DAPI working solution (e.g., 300 nM in PBS) to the cells, ensuring they are completely covered.
- Incubate for 1-5 minutes at room temperature, protected from light.
- Note: Incubation time and concentration may need optimization depending on the cell type.
- Washing and Mounting:
 - Remove the DAPI solution and wash the cells two to three times with PBS to minimize background fluorescence.
 - Mount the coverslip onto a microscope slide using an antifade mounting medium.
- Imaging:
 - Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set (typically ~360 nm excitation and ~460 nm emission).

Protocol for Cell Cycle Analysis by Flow Cytometry

This protocol is designed for analyzing the DNA content of a cell population.

- Sample Preparation:
 - Harvest cells and prepare a single-cell suspension of 1-2 million cells.
 - Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.
- Cell Fixation:
 - Resuspend the cell pellet in 500 μ L of cold PBS.
 - While gently vortexing, add the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol.
 - Incubate at 4°C for at least 2 hours (or overnight). Cells can be stored at -20°C for longer periods.

- DAPI Staining:
 - Centrifuge the fixed cells at 1000 x g for 5 minutes and carefully discard the ethanol supernatant.
 - Rehydrate the cells by resuspending the pellet in 5 mL of PBS and incubating for 15 minutes at room temperature.
 - Centrifuge again and resuspend the cell pellet in 300-500 μ L of DAPI staining solution (e.g., DAPI at 1 μ g/mL in PBS containing 0.1% Triton X-100).
 - Incubate for 30 minutes at room temperature, protected from light.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer equipped with a UV or violet laser for excitation.
 - Collect the DAPI fluorescence signal in the blue channel (e.g., using a 450/50 bandpass filter) on a linear scale.
 - The resulting histogram of fluorescence intensity will show distinct peaks corresponding to cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations of Experimental Workflows

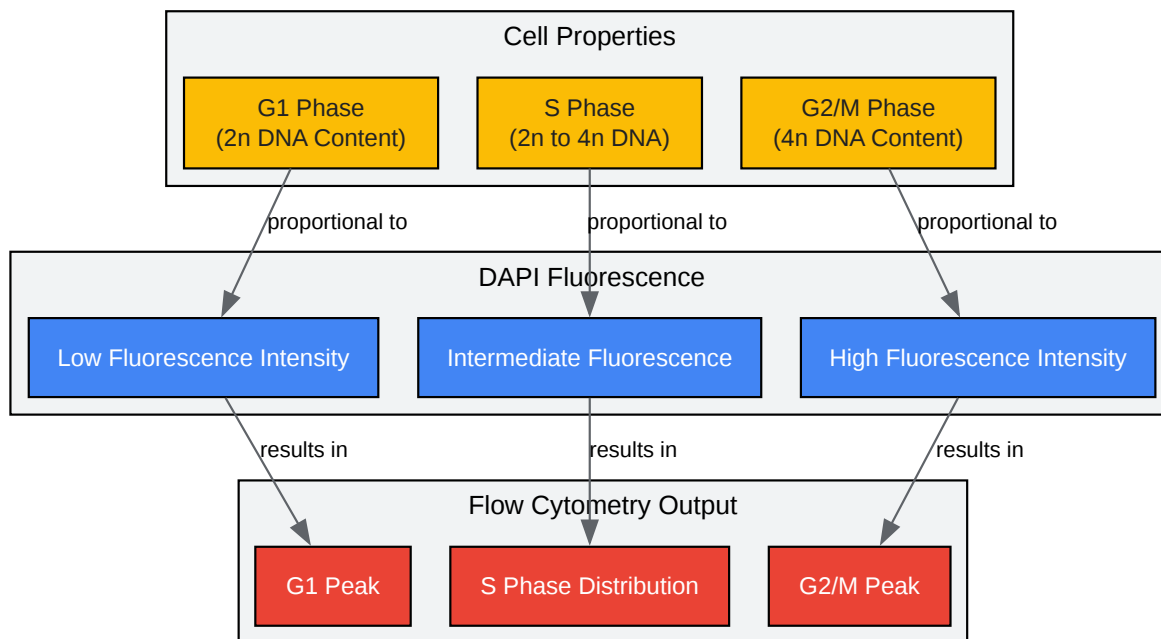
Workflow for DAPI Staining of Fixed Cells



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Caption: A typical experimental workflow for staining fixed adherent cells with DAPI.

Logical Flow of Cell Cycle Analysis



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Caption: Logical relationship between cell cycle phase, DAPI fluorescence, and flow cytometry data.

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